5,6-Dihydroisoquinoline

Regioselective Alkylation Synthetic Chemistry Reaction Selectivity

5,6‑Dihydroisoquinoline (CAS 60498‑99‑9) is a partially hydrogenated isoquinoline heterocycle (molecular formula C₉H₉N, molecular weight 131.17 g·mol⁻¹) that belongs to the dihydroisoquinoline (DHIQ) family. Unlike fully aromatic isoquinoline, the 5,6‑dihydro configuration retains a single endocyclic double bond at the 7,8‑position, which imparts a unique balance of alicyclic and aromatic character.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 60498-99-9
Cat. No. B3354634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroisoquinoline
CAS60498-99-9
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C=NC=C2
InChIInChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h2,4-7H,1,3H2
InChIKeyPXACLMDMQJIEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroisoquinoline (CAS 60498-99-9) – Chemical Identity, Core Properties, and Differentiation Among Dihydroisoquinoline Isomers


5,6‑Dihydroisoquinoline (CAS 60498‑99‑9) is a partially hydrogenated isoquinoline heterocycle (molecular formula C₉H₉N, molecular weight 131.17 g·mol⁻¹) that belongs to the dihydroisoquinoline (DHIQ) family [1]. Unlike fully aromatic isoquinoline, the 5,6‑dihydro configuration retains a single endocyclic double bond at the 7,8‑position, which imparts a unique balance of alicyclic and aromatic character . This specific unsaturation pattern distinguishes it from other DHIQ regioisomers (e.g., 1,2‑, 3,4‑, 5,8‑dihydro) and governs its reactivity in isomerization, alkylation, and metabolic transformations [2].

Why 5,6‑Dihydroisoquinoline Cannot Be Replaced by Alternative Dihydroisoquinoline Isomers – Position‑Dependent Stability, Reactivity, and Metabolic Profiles


Dihydroisoquinoline regioisomers exhibit fundamentally divergent properties that preclude generic interchange. The position of the residual double bond dictates the entire chemical personality: 1,2‑dihydroisoquinoline with an unsubstituted C‑1 position is inherently unstable and cannot be isolated as a shelf‑stable reagent, whereas 5,6‑dihydroisoquinoline is a handleable, storable compound [1]. In alkylation reactions, 5,6‑dihydroisoquinoline derivatives undergo highly selective transformations to defined products, while analogous treatment of 1,2‑dihydroisoquinoline yields multi‑component mixtures [2]. In biological systems, the 5,6‑dihydro configuration diverts metabolism away from the dihydrodiol activation pathway that dominates quinoline metabolism, resulting in a distinct toxicological and pharmacological profile [3]. For any application requiring predictable reactivity, reproducible synthetic outcomes, or a defined metabolic fate, the specific 5,6‑dihydro substitution pattern is non‑negotiable.

Quantitative Evidence Guide for 5,6‑Dihydroisoquinoline (CAS 60498‑99‑9) – Head‑to‑Head Comparisons with Closest Dihydroisoquinoline Analogs


5,6‑Dihydroisoquinoline Derivatives Exhibit Near‑Quantitative Alkylation Selectivity, Whereas 1,2‑Dihydroisoquinoline Yields Complex Product Mixtures

In the presence of potassamide (KNH₂) in liquid ammonia followed by treatment with methyl iodide, 1‑alkyl‑4‑cyano‑3‑methoxy‑5,6‑dihydroisoquinolines (compounds 3a and 4a) underwent amide‑induced in‑situ alkylation to give the dimethylated products (3d and 3a) in almost quantitative yield [1]. In marked contrast, identical treatment of 1,2‑dihydroisoquinoline (1) with CH₃I under the same KNH₂/liq. NH₃ conditions produced a mixture of compounds (6a and 6′a) together with the isoquinoline derivative 5a; even an alternative NaH/benzene procedure gave exclusively the aromatized isoquinoline 5a rather than the desired alkylated dihydroisoquinoline [1]. This demonstrates that 5,6‑dihydroisoquinoline scaffolds enable clean, high‑yielding alkylation chemistry that the 1,2‑isomer cannot match.

Regioselective Alkylation Synthetic Chemistry Reaction Selectivity

5,6‑Dihydroisoquinoline Is a Stable, Isolable Compound; 1,2‑Dihydroisoquinoline (C‑1 Unsubstituted) Is Inherently Unstable and Cannot Be Routinely Handled

The Kasturi group demonstrated that 5,6‑dihydroisoquinolines (6a–g) undergo amide‑catalyzed isomerization under potassium amide/liq. NH₃ conditions to produce 1,2‑dihydroisoquinolines (7a–g) and fully aromatized isoquinolines (8a–g) [1]. Critically, the C‑1 unsubstituted 1,2‑dihydroisoquinoline (7c) generated in this reaction was characterized as “very unstable” and could not be isolated as a workable synthetic intermediate [1]. By contrast, the parent 5,6‑dihydroisoquinoline feedstock is a stable, characterizable oil that can be stored and shipped under standard laboratory conditions (purity ≥95%, MW 131.17 g·mol⁻¹) . This stability asymmetry means that 5,6‑dihydroisoquinoline can serve as a stable surrogate for the in‑situ generation of 1,2‑dihydroisoquinoline species that cannot be procured or stockpiled directly.

Chemical Stability Isomerization Chemistry Pharmaceutical Intermediates

5,6‑Dihydroisoquinoline Is Metabolized to a Minor Dihydrodiol Metabolite, Whereas the Structurally Analogous Quinoline Isomer Undergoes Extensive Dihydrodiol Activation

In a comparative metabolism study of the isomeric heterocycles quinoline and isoquinoline, LaVoie et al. identified 5,6‑dihydroxy‑5,6‑dihydroquinoline as the major hepatic metabolite arising from quinoline, formed via the corresponding 5,6‑epoxide intermediate [1]. In contrast, when isoquinoline was subjected to identical metabolic conditions, 5,6‑dihydroxy‑5,6‑dihydroisoquinoline was detected as only a minor metabolite [1]. The study concluded that “this difference in the extent to which these isomers are ultimately metabolized to dihydrodiols may be associated with their differences in biological activity” [1]. This indicates that the 5,6‑dihydroisoquinoline framework is inherently resistant to the metabolic epoxidation‑hydrolysis cascade that constitutes a major activation and detoxification pathway for its quinoline counterpart.

Drug Metabolism Toxicology Metabolic Activation

High‑Value Application Scenarios for 5,6‑Dihydroisoquinoline (CAS 60498‑99‑9) – Research and Industrial Use Cases Driven by Differentiation Evidence


Stable precursor for in‑situ generation of 1,2‑dihydroisoquinoline brain‑targeted chemical delivery systems (CDS)

Because 1,2‑dihydroisoquinoline with an unsubstituted C‑1 position is too unstable to isolate [1], the design of brain‑specific CDS carriers that rely on the dihydroisoquinoline → isoquinolinium redox couple depends on a stable surrogate starting material. 5,6‑Dihydroisoquinoline fills this gap: it is commercially available as a shelf‑stable liquid, and its amide‑catalyzed isomerization provides controlled access to 1,2‑dihydroisoquinoline intermediates [1]. The resulting 1,2‑dihydroisoquinoline‑based CDS constructs have demonstrated superior acid‑resistance and oxidation stability compared to classical 1,4‑dihydropyridine carriers [2], making 5,6‑dihydroisoquinoline the de facto entry point for developing next‑generation brain‑targeted prodrugs.

Selective alkylation building block for the synthesis of natural product‑like dihydroisoquinoline libraries

The near‑quantitative alkylation selectivity observed for 5,6‑dihydroisoquinoline derivatives under potassamide conditions [3] enables efficient construction of C‑alkylated dihydroisoquinoline libraries with minimal by‑product formation. In contrast, the 1,2‑dihydro isomer produces complex mixtures under identical conditions [3]. Medicinal chemistry programs targeting lamellarin‑type 5,6‑dihydropyrroloisoquinoline alkaloids with antitumor activity [4] directly benefit from this selectivity, as it allows late‑stage diversification at the C‑5 and C‑9 positions with high yield and purity, streamlining hit‑to‑lead optimization workflows.

Metabolically de‑risked isoquinoline scaffold for toxicology‑conscious drug design

The metabolism study by LaVoie et al. established that the 5,6‑position of isoquinoline is poorly metabolized to the corresponding dihydrodiol, in stark contrast to the major 5,6‑dihydrodiol pathway observed for quinoline [5]. Medicinal chemists designing kinase inhibitors, phosphodiesterase inhibitors, or other isoquinoline‑based therapeutic candidates can exploit this metabolic divergence by incorporating the 5,6‑dihydroisoquinoline core as a pharmacophore element that is intrinsically less prone to epoxide‑mediated genotoxic activation. This differentiation is particularly relevant when selecting among dihydroisoquinoline isomers for lead series where metabolic safety is a critical selection criterion.

Quote Request

Request a Quote for 5,6-Dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.